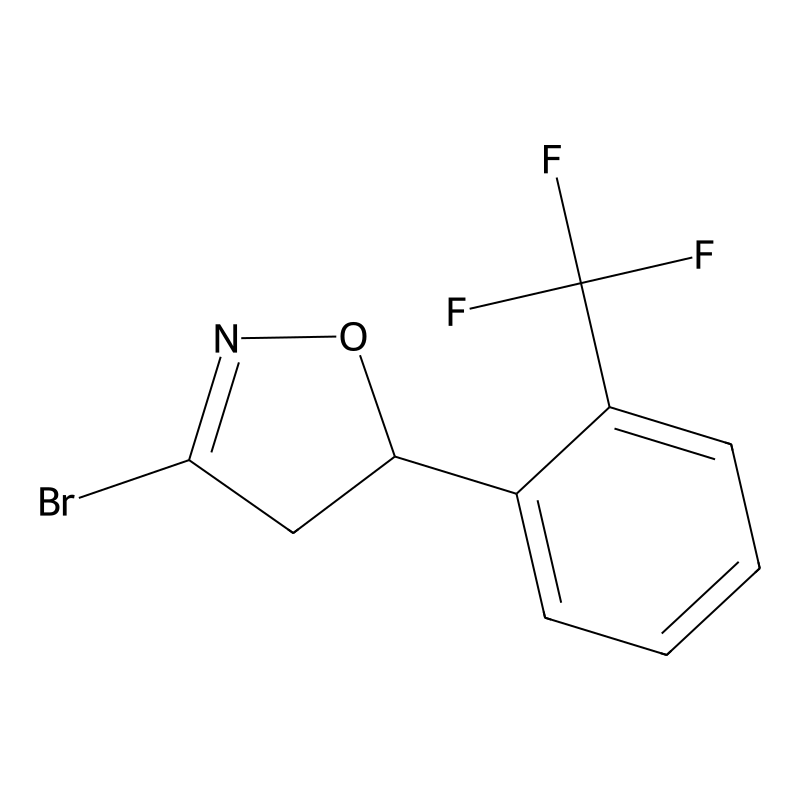

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Biological Activity

Databases such as PubChem do not currently list any known biological activities for this specific molecule (PubChem, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: ). This suggests that research on its potential biological properties is limited or not yet published.

Research Focus Speculation

The presence of the trifluoromethyl group and the isoxazole ring in the molecule's structure offer some clues for potential research directions. Trifluoromethyl groups can enhance the binding affinity of a molecule to biological targets, while isoxazoles are a class of heterocycles known for diverse biological activities, including antibacterial and anticonvulsant properties. However, this is speculation, and further research is needed to confirm any specific applications.

Future Research Possibilities

Given the lack of current information, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole could be a potential candidate for further scientific investigation. Researchers might explore its:

- Synthesis and characterization

- Biological activity against various targets (e.g., enzymes, receptors)

- Potential for medicinal chemistry applications (e.g., drug discovery)

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a chemical compound with the molecular formula C10H7BrF3NO. It features a unique isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The presence of the trifluoromethyl group significantly influences its chemical properties, making it an interesting subject for various applications in medicinal chemistry and materials science. This compound is characterized by its bromine atom at the 3-position and a trifluoromethyl-substituted phenyl group at the 5-position of the isoxazole ring .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho and para positions on the phenyl ring.

- Cycloaddition Reactions: As a 1,3-dipole, it can participate in cycloaddition reactions with alkenes or alkynes to form more complex structures .

Research indicates that compounds similar to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole exhibit various biological activities. These include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain isoxazole derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Effects: Compounds in this class may also demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole typically involves several steps:

- Formation of Isoxazole Ring: This can be achieved through the reaction of an appropriate oxime with a suitable electrophile.

- Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide under controlled conditions.

- Trifluoromethylation: The trifluoromethyl group can be introduced via methods such as the use of trifluoromethylating agents or through fluorination techniques .

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole has potential applications in:

- Pharmaceuticals: Its derivatives are explored for their therapeutic effects against various diseases.

- Agricultural Chemicals: Compounds with similar structures are investigated for use as pesticides or herbicides.

- Material Science: Due to its unique properties, it may find applications in developing new materials or coatings .

Interaction studies involving 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole focus on its binding affinity and activity against biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with proteins or enzymes.

- In vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines.

- Structure-Activity Relationship Studies: To understand how modifications to the structure influence its biological effects .

Several compounds share structural characteristics with 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | C9H8BrNO | Lacks trifluoromethyl group; simpler structure. |

| 3-(trifluoromethyl)phenyl-4,5-dihydroisoxazole | C10H8F3N | Contains only one trifluoromethyl group; no bromine substitution. |

| 3-(4-bromo-2-methylphenyl)-4,5-dihydroisoxazole | C10H9BrN | Similar bromination but different phenyl substitution pattern. |

These comparisons highlight the uniqueness of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in terms of its trifluoromethyl substitution and potential biological activities that may arise from this specific configuration .

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered dihydroisoxazole ring containing both nitrogen and oxygen atoms, with a bromine substituent at the 3-position and a 2-trifluoromethylphenyl group at the 5-position [1] [2]. The molecular formula of this compound is C10H7BrF3NO, with a molecular weight of 294.07 g/mol [3]. The structure features a planar dihydroisoxazole core with the nitrogen and oxygen atoms adjacent to each other in the 1,2-positions of the ring [4].

The configuration of the dihydroisoxazole ring typically adopts an envelope conformation, with the C5 carbon (bearing the 2-trifluoromethylphenyl group) slightly displaced from the plane formed by the other atoms in the ring [5]. This non-planar arrangement is common in dihydroisoxazole structures and contributes to the overall three-dimensional architecture of the molecule [5]. The bromine atom at the C3 position extends outward from the plane of the ring, influencing the electronic distribution and reactivity of the compound [6].

The 2-trifluoromethylphenyl substituent at the C5 position introduces additional structural complexity, as it can rotate around the C-C bond connecting it to the dihydroisoxazole ring [7]. The orientation of this phenyl ring relative to the dihydroisoxazole core is influenced by steric interactions between the trifluoromethyl group and the dihydroisoxazole ring [8]. X-ray crystallographic studies of similar compounds indicate that the phenyl ring typically adopts a conformation that minimizes steric hindrance with the dihydroisoxazole ring [5].

The canonical SMILES notation for this compound is FC(F)(F)C1=CC=CC=C1C1CC(Br)=NO1, which provides a linear representation of its molecular structure [1]. The compound's three-dimensional structure is further characterized by specific bond angles and lengths that reflect the electronic and steric influences of its substituents [9].

Physical Properties

The physical properties of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole are influenced by its molecular structure, particularly the presence of the bromine atom and the trifluoromethyl group [2] [3]. While specific experimental data for this exact compound is limited, its properties can be inferred from similar dihydroisoxazole derivatives and the known effects of its substituents [10] [11].

At standard conditions, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is expected to be a crystalline solid with a relatively high melting point due to the presence of the bromine atom and the trifluoromethyl group, which increase molecular weight and intermolecular forces [12] [13]. The compound likely exhibits limited water solubility due to its predominantly hydrophobic nature, but would show better solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane [14] [15].

The presence of the trifluoromethyl group significantly affects the compound's physical properties, including its lipophilicity and partition coefficient (LogP) [2]. The estimated LogP value for this compound is approximately 3.88, indicating a relatively high lipophilicity that would influence its solubility behavior and potential interactions with biological systems [2] [7].

The spectroscopic properties of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole provide valuable information for its characterization and identification [16]. In infrared (IR) spectroscopy, characteristic absorption bands would be observed for the C=N stretching of the isoxazole ring (approximately 1600-1650 cm-1), C-O stretching (1050-1100 cm-1), and C-F stretching from the trifluoromethyl group (1100-1200 cm-1) [16] [17].

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the compound [17]. The 1H NMR spectrum would show signals for the aromatic protons of the phenyl ring (7.2-8.0 ppm), as well as the methylene protons of the dihydroisoxazole ring (3.0-4.0 ppm) [17]. The 19F NMR spectrum would display a characteristic signal for the trifluoromethyl group, typically around -63 ppm [17]. The 13C NMR spectrum would show signals for the aromatic carbons, the carbons of the dihydroisoxazole ring, and the carbon of the trifluoromethyl group [18] [17].

Table 1: Key Physical Properties of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H7BrF3NO | [1] [3] |

| Molecular Weight | 294.07 g/mol | [2] [3] |

| Physical State | Crystalline solid (predicted) | [10] [12] |

| LogP (calculated) | ~3.88 | [2] [7] |

| Topological Polar Surface Area | 21.59 Ų | [1] [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Chemical Reactivity Profile

The chemical reactivity of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is governed by the electronic and steric effects of its functional groups, particularly the bromine substituent at the 3-position, the dihydroisoxazole ring, and the 2-trifluoromethylphenyl group at the 5-position [6] . These structural features contribute to a diverse reactivity profile that enables various chemical transformations [20] [21].

The dihydroisoxazole ring, with its N-O bond, serves as a reactive center for various chemical reactions [22] [23]. This heterocyclic system can undergo ring-opening reactions under specific conditions, particularly in the presence of reducing agents or under catalytic hydrogenation [24] [25]. The relatively weak N-O bond is susceptible to cleavage, which can lead to the formation of β-amino alcohols or related derivatives [25] [26].

The bromine substituent at the 3-position significantly enhances the electrophilicity of this carbon, making it susceptible to nucleophilic substitution reactions [21]. This reactivity allows for the replacement of the bromine atom with various nucleophiles, including amines, thiols, and alkoxides, providing a versatile handle for further functionalization [20] [21]. Additionally, the bromine substituent can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the formation of carbon-carbon bonds at this position .

The 5-position of the dihydroisoxazole ring, bearing the 2-trifluoromethylphenyl group, can undergo various transformations depending on the reaction conditions [22] [23]. The stereochemistry at this position can influence the outcome of reactions, particularly those involving the dihydroisoxazole ring [5] [22]. The presence of the 2-trifluoromethylphenyl group also affects the reactivity of the adjacent methylene group through electronic effects [7] [28].

Table 2: Key Reactive Sites and Potential Transformations of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

| Reactive Site | Potential Transformations | Reaction Conditions | References |

|---|---|---|---|

| C3-Br Bond | Nucleophilic substitution | Nucleophiles (R-NH2, R-SH, R-OH), base | [21] |

| C3-Br Bond | Cross-coupling reactions | Pd catalysts, organometallic reagents | |

| N-O Bond | Ring opening | Catalytic hydrogenation, reducing agents | [24] [25] |

| C4-C5 Bond | Functionalization | Electrophiles, strong bases | [22] [23] |

| C5 Position | Stereochemical transformations | Various conditions | [5] [22] |

The compound can also participate in cycloaddition reactions, particularly through the dihydroisoxazole ring, which can serve as a dipolarophile in certain reactions [22] [23]. Under appropriate conditions, the dihydroisoxazole ring can be converted to other heterocyclic systems, providing access to diverse structural scaffolds [25] [26].

The presence of the trifluoromethyl group on the phenyl ring introduces additional reactivity considerations [7] [29]. This strongly electron-withdrawing group affects the electronic distribution in the phenyl ring, influencing its reactivity toward electrophilic and nucleophilic reagents [7] [28]. The trifluoromethyl group also provides a site for potential transformations, although such reactions typically require harsh conditions due to the strength of the C-F bonds [29] [28].

Stability and Degradation Pathways

The stability of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is influenced by various factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents [30] [31]. Understanding these stability parameters and potential degradation pathways is crucial for proper handling, storage, and application of this compound [30] [32].

The dihydroisoxazole ring, while relatively stable under normal conditions, represents a potential site for degradation due to the inherent reactivity of the N-O bond [30] [32]. This bond can undergo cleavage under various conditions, particularly in the presence of reducing agents or at elevated temperatures [31] [24]. Studies on similar dihydroisoxazole compounds have shown that thermal decomposition typically begins at temperatures above 200°C, although the specific thermal stability of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole may vary due to its unique substitution pattern [31] [33].

In acidic conditions, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole may undergo hydrolysis of the N-O bond, leading to ring opening and the formation of β-amino carbonyl compounds or related derivatives [24] [26]. The rate of this hydrolysis is pH-dependent, with increased rates observed at lower pH values [26] [33]. In strongly acidic environments, the bromine substituent may also be susceptible to substitution reactions, potentially leading to the formation of various degradation products [21] [26].

Under basic conditions, the dihydroisoxazole ring may undergo base-catalyzed ring opening, particularly at elevated temperatures [26] [33]. This process can lead to the formation of β-hydroxy imines or related compounds, depending on the specific reaction conditions [24] [26]. The presence of the 2-trifluoromethylphenyl group may influence the rate and pathway of this degradation due to its electronic effects [7] [26].

Photochemical degradation represents another potential pathway for the decomposition of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole [32] [33]. Exposure to UV light may induce various photochemical reactions, including the cleavage of the N-O bond or the C-Br bond, leading to the formation of radical species and subsequent degradation products [32] [33]. The specific photochemical stability of this compound would depend on various factors, including the wavelength and intensity of the light exposure [32] [33].

Table 3: Major Degradation Pathways of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

| Degradation Pathway | Conditions | Primary Products | References |

|---|---|---|---|

| Thermal Decomposition | T > 200°C | Ring-opened products, volatile fragments | [31] [33] |

| Acid Hydrolysis | Low pH, heat | β-amino carbonyl compounds | [24] [26] |

| Base-Catalyzed Ring Opening | High pH, heat | β-hydroxy imines | [26] [33] |

| Photochemical Degradation | UV light exposure | Radical-derived products | [32] [33] |

| Reductive Cleavage | Reducing agents | β-amino alcohols | [24] [25] |

Oxidative degradation may also occur in the presence of strong oxidizing agents, potentially affecting both the dihydroisoxazole ring and the phenyl substituent [30] [32]. The bromine substituent at the 3-position may be particularly susceptible to oxidative transformations, potentially leading to the formation of various oxidized derivatives [30] [21].

The stability of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in solution is influenced by the solvent system [14] [15]. In protic solvents, particularly those capable of hydrogen bonding, the compound may exhibit decreased stability due to potential interactions with the dihydroisoxazole ring [14] [15]. Conversely, in aprotic solvents, the compound generally shows improved stability, although specific solvent effects may vary [14] [15].

Impact of Bromine Substitution

The presence of a bromine atom at the 3-position of the dihydroisoxazole ring in 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole significantly influences the compound's structural, electronic, and reactivity properties [6] . This substitution introduces distinct characteristics that differentiate it from non-brominated analogs and contributes to its unique chemical profile [21].

From an electronic perspective, bromine acts as an electron-withdrawing group through its inductive effect, reducing electron density in the dihydroisoxazole ring [21]. This electronic perturbation affects the distribution of charge within the molecule, particularly at the 3-position and adjacent atoms [6] [21]. The electronegativity of bromine (2.96 on the Pauling scale) creates a polarized C-Br bond, with partial positive charge on the carbon and partial negative charge on the bromine [34]. This polarization influences the reactivity of the compound toward both nucleophilic and electrophilic reagents [21].

The bromine substituent significantly enhances the electrophilicity of the C3 position, making it more susceptible to nucleophilic attack compared to non-brominated analogs [21]. This increased reactivity toward nucleophiles provides a valuable handle for further functionalization through substitution reactions [20] [21]. Additionally, the bromine atom can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the formation of carbon-carbon bonds at this position .

The presence of bromine also affects the stability of the dihydroisoxazole ring [30]. The electron-withdrawing nature of bromine can influence the strength of the N-O bond, potentially affecting its susceptibility to cleavage under various conditions [30] [21]. Studies on similar brominated heterocycles suggest that the bromine substituent may enhance the stability of the ring toward certain degradation pathways while potentially decreasing stability toward others, depending on the specific conditions [30].

From a structural perspective, the bromine atom introduces steric bulk at the 3-position, which can influence the conformation of the dihydroisoxazole ring and its interactions with surrounding molecules [6] [9]. The relatively large atomic radius of bromine (120 pm) compared to hydrogen (25 pm) creates steric hindrance that can affect the approach of reagents and the outcome of reactions [34]. This steric effect, combined with the electronic influence, contributes to the regioselectivity observed in various reactions involving this compound [21].

The bromine substitution also impacts the physical properties of the compound, including its melting point, boiling point, and solubility [10]. The presence of bromine increases the molecular weight and can enhance intermolecular forces, potentially leading to higher melting and boiling points compared to non-brominated analogs [10] [12]. Additionally, the bromine atom contributes to the overall lipophilicity of the molecule, influencing its solubility profile in various solvents [10] [14].

In terms of spectroscopic properties, the bromine substituent produces characteristic patterns in various spectroscopic techniques [16] [17]. In mass spectrometry, the natural isotopic distribution of bromine (79Br and 81Br in approximately equal abundance) creates a distinctive isotopic pattern that aids in the identification of brominated compounds [16] [17]. In NMR spectroscopy, the bromine atom influences the chemical shifts of nearby protons and carbons, providing valuable diagnostic information for structural characterization [16] [17].

Trifluoromethylphenyl Group Influence

The 2-trifluoromethylphenyl group at the 5-position of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole exerts profound electronic, steric, and conformational effects that significantly influence the compound's properties and reactivity [7] [29]. This substituent introduces unique characteristics that distinguish it from analogs bearing different aryl groups [7] [28].

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, with an electronegativity that is often described as being intermediate between fluorine and chlorine [7] [28]. This strong electron-withdrawing effect occurs primarily through the inductive mechanism, where the highly electronegative fluorine atoms draw electron density away from the phenyl ring and, by extension, from the dihydroisoxazole core [7] [28]. This electronic perturbation affects the distribution of charge throughout the molecule, influencing its reactivity, stability, and physical properties [7] [29].

The presence of the trifluoromethyl group at the ortho position of the phenyl ring introduces significant steric bulk near the point of attachment to the dihydroisoxazole ring [7] [8]. This steric hindrance can restrict the rotation around the C-C bond connecting the phenyl ring to the dihydroisoxazole core, potentially leading to preferred conformations that minimize steric interactions [35] [8]. X-ray crystallographic studies of similar compounds have shown that the phenyl ring often adopts a non-coplanar orientation relative to the heterocyclic core due to these steric effects [5] [8].

The electronic and steric effects of the 2-trifluoromethylphenyl group influence the reactivity of the adjacent C5 position of the dihydroisoxazole ring [7] [28]. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of nearby protons, potentially facilitating certain transformations that involve deprotonation steps [7] [28]. Additionally, the steric bulk of this group can influence the approach of reagents to the C5 position, affecting the stereoselectivity of reactions at this center [5] [35].

Table 4: Electronic and Steric Effects of the 2-Trifluoromethylphenyl Group

| Effect Type | Description | Consequences | References |

|---|---|---|---|

| Electronic (Inductive) | Strong electron withdrawal | Altered charge distribution, increased acidity of nearby protons | [7] [28] |

| Steric | Bulky group at ortho position | Restricted rotation, preferred conformations | [35] [8] |

| Conformational | Non-coplanar arrangement | Altered molecular recognition, specific 3D structure | [5] [8] |

| Lipophilic | Increased hydrophobicity | Enhanced lipophilicity, altered solubility profile | [7] [15] |

The trifluoromethyl group also significantly affects the physical properties of the compound [7] [29]. It increases the overall lipophilicity of the molecule, contributing to its solubility behavior in various solvents [7] [15]. Compounds containing trifluoromethyl groups often exhibit enhanced solubility in non-polar and fluorinated solvents while showing reduced solubility in water and other polar solvents [7] [15]. This lipophilic character can be quantified through the compound's partition coefficient (LogP), which is influenced by the presence of the trifluoromethyl group [2] [7].

From a stability perspective, the trifluoromethyl group can influence the compound's thermal, chemical, and metabolic stability [7] [29]. The strong C-F bonds (bond dissociation energy approximately 116 kcal/mol) are highly resistant to cleavage under most conditions, contributing to the overall stability of this moiety [7] [29]. However, the electron-withdrawing effect of the trifluoromethyl group can influence the stability of other parts of the molecule, potentially affecting its susceptibility to various degradation pathways [7] [28].

In terms of spectroscopic properties, the trifluoromethyl group produces characteristic signals in various spectroscopic techniques [16] [17]. In 19F NMR spectroscopy, it typically appears as a singlet around -63 ppm, providing a valuable diagnostic tool for structural characterization [17]. In mass spectrometry, the presence of the trifluoromethyl group creates a distinctive fragmentation pattern that aids in the identification of compounds containing this moiety [16] [17].

The synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole represents a specialized case within dihydroisoxazole chemistry, requiring careful consideration of both the bromination at the 3-position and the incorporation of the trifluoromethylphenyl substituent at the 5-position. This comprehensive review examines the principal synthetic approaches available for accessing this important heterocyclic scaffold.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes constitutes the most fundamental and widely utilized approach for dihydroisoxazole synthesis [1] [2]. This methodology offers excellent regioselectivity and operates under mild reaction conditions, making it particularly attractive for the synthesis of complex dihydroisoxazole derivatives.

Mechanistic Framework

The 1,3-dipolar cycloaddition proceeds through a concerted pericyclic mechanism involving a six-electron Huckel aromatic transition state [2]. The reaction follows a π4s + π2s fashion, where the nitrile oxide acts as the 1,3-dipole and the alkene serves as the dipolarophile. This concerted mechanism ensures high regioselectivity and stereochemical control in the product formation.

Synthetic Protocol for Brominated Derivatives

For the synthesis of 3-bromo-dihydroisoxazoles, nitrile oxides can be generated in situ from the corresponding aldoximes using various oxidizing agents. Chloramine-T has proven particularly effective for this transformation, providing moderate to good yields under mild conditions [3]. The reaction of aldoximes with allyl chloride in the presence of chloramine-T at 40°C for 2 hours yields 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles in 50-65% yield [3].

The p-toluenesulfonic acid (p-TsOH)-mediated approach represents a significant advancement in this field [1]. This methodology demonstrates excellent functional group tolerance and can accommodate a wide range of electronically varied aromatic α-nitroketones. The reaction proceeds through initial conversion of α-nitroketones to nitrile oxides in the presence of p-TsOH, followed by cycloaddition with appropriate dipolarophiles.

Trifluoromethyl-Substituted Systems

The incorporation of trifluoromethyl groups can be achieved through the use of specialized nitrile oxide precursors. Trifluoroacetaldehyde oxime serves as an excellent precursor for generating trifluoromethyl-substituted nitrile oxides [4] [5]. The reaction of trifluoroacetaldehyde oxime with aromatic alkenes in the presence of diacetoxyiodobenzene (DIB) provides access to 3-(trifluoromethyl)-4,5-dihydroisoxazoles in good yields.

Optimization Strategies

Recent developments have focused on improving the efficiency and selectivity of these cycloaddition reactions. The use of catalytic amounts of Lewis acids, such as boron trifluoride etherate, can significantly enhance reaction rates and selectivity [6]. Additionally, the choice of solvent plays a crucial role in determining both yield and regioselectivity. Dichloromethane and acetonitrile have emerged as preferred solvents for many of these transformations.

Halogenation of Dihydroisoxazoles

The introduction of halogen substituents, particularly bromine at the 3-position of dihydroisoxazoles, represents a critical synthetic challenge that has been addressed through various methodological approaches.

Direct Halogenation Methods

N-Bromosuccinimide (NBS) remains the most commonly employed brominating agent for dihydroisoxazole substrates [7]. The reaction typically proceeds under mild conditions in dichloromethane at 0°C to room temperature, providing high regioselectivity for the 3-position. Yields generally range from 70-95% depending on the substrate structure and reaction conditions.

The mechanism of NBS bromination involves initial formation of a bromonium intermediate, followed by nucleophilic attack to yield the final brominated product. The regioselectivity for the 3-position arises from the electronic properties of the isoxazole ring, where the electron-deficient nature of the 3-carbon makes it particularly susceptible to electrophilic attack.

Catalytic Bromochlorination

Recent advances in catalytic halogenation have opened new avenues for the selective introduction of multiple halogen atoms [7]. The use of triphenylphosphine or triphenylphosphine oxide as catalysts enables highly selective bromochlorination of alkenes with excellent regio- and diastereoselectivity. These reactions proceed through activation of thionyl chloride by the phosphine catalyst, generating a chlorenium species that facilitates halogen transfer.

The catalytic bromochlorination approach offers several advantages including low catalyst loadings (1-3 mol %), excellent selectivity, and compatibility with a wide range of functional groups. The reaction conditions are mild, typically proceeding at room temperature, and the products are obtained in high yields with exceptional stereoselectivity.

Alternative Halogenating Reagents

Beyond NBS, several other halogenating reagents have found application in dihydroisoxazole chemistry. Dibromoformoxime provides an alternative route to 3-bromo derivatives with excellent regioselectivity . The reaction proceeds under basic conditions and offers the advantage of generating the bromo-nitrile oxide intermediate directly, which can then undergo cycloaddition with appropriate dipolarophiles.

Phosphoryl halides represent another class of effective halogenating agents, particularly for substrates requiring harsh reaction conditions. These reagents can effect halogenation at elevated temperatures and are particularly useful for electron-rich aromatic systems that are resistant to other halogenating methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of complex dihydroisoxazole frameworks, offering unique reactivity patterns and excellent functional group compatibility.

Copper-Catalyzed Approaches

Copper catalysis has found extensive application in dihydroisoxazole synthesis, particularly through cycloaddition reactions between copper acetylides and organic azides [9]. While this approach traditionally yields triazoles, modification of reaction conditions can favor isoxazole formation. The use of copper(I) iodide in combination with appropriate ligands enables the selective formation of dihydroisoxazole products in 60-90% yield.

The copper-catalyzed approach offers excellent regioselectivity and operates under mild reaction conditions. The catalyst loading is typically low (1-5 mol %), and the reactions proceed efficiently at room temperature to 80°C. The functional group tolerance is excellent, accommodating both electron-rich and electron-poor aromatic systems.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide powerful methods for the late-stage functionalization of dihydroisoxazole scaffolds [10]. The Negishi coupling of isoxazole zinc pivalates with bromopyridine derivatives has been successfully employed to construct complex drug-like scaffolds. These reactions proceed with high efficiency using XPhos Pd G3 catalyst and provide access to highly functionalized products.

The palladium-catalyzed approach is particularly valuable for medicinal chemistry applications, as it allows for the introduction of diverse aromatic substituents through well-established cross-coupling methodologies. The reaction conditions are generally mild, and the functional group tolerance is excellent.

Gold-Catalyzed Cycloisomerization

Gold catalysis has revolutionized the field of cycloisomerization reactions, providing access to dihydroisoxazole derivatives through novel mechanistic pathways [11]. The rearrangement of O-propargylic formaldoximes in the presence of gold catalysts yields 4-methylated isoxazoline analogues in good yields and high stereoselectivity.

The gold-catalyzed approach offers several unique advantages including high stereoselectivity, mild reaction conditions, and excellent functional group compatibility. The reactions typically proceed at room temperature and can accommodate a wide range of substrate structures.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis, driving innovation in dihydroisoxazole chemistry toward greener approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating dihydroisoxazole synthesis while maintaining high selectivity and yields [12] [13]. The enhanced reaction rates achieved through microwave heating allow for significant reductions in reaction times, from hours to minutes in many cases. Typical yields range from 80-95%, with excellent regioselectivity maintained across diverse substrate classes.

The microwave-assisted approach offers several advantages including reduced energy consumption, faster reaction times, and improved product purity. The methodology is particularly effective for the synthesis of isoxazole derivatives via chalcone intermediates, where the enhanced heating facilitates rapid cyclization reactions.

Solvent-Free Methodologies

The elimination of organic solvents represents a significant advancement in green chemistry applications to dihydroisoxazole synthesis [14]. Solvent-free reactions typically proceed under neat conditions with solid-supported catalysts, achieving yields of 75-90% while eliminating the need for hazardous organic solvents.

Agro-waste-based catalysts have shown particular promise in this context [14]. The use of water extract of orange fruit peel ash (WEOFPA) as a catalyst enables efficient synthesis of isoxazole derivatives under environmentally benign conditions. The reaction proceeds at 60°C in an oil bath, providing yields of 86-92% for a range of substrate combinations.

Aqueous Reaction Media

Water has emerged as an attractive solvent for dihydroisoxazole synthesis, offering advantages in terms of safety, cost, and environmental impact [15]. Base-promoted reactions in aqueous media enable efficient C-S bond formation between halogenated compounds and thiocyano dihydroisoxazole intermediates. These reactions proceed at elevated temperatures (100°C) but avoid the use of transition metals and hazardous organic solvents.

The aqueous methodology demonstrates good functional group tolerance and can accommodate various aromatic substitution patterns. The reaction yields typically range from 75-85%, with the products easily isolated through simple extraction procedures.

Biocatalytic Approaches

Enzymatic methods for dihydroisoxazole synthesis represent the frontier of green chemistry in this field [16]. Recent developments in biocatalytic asymmetric ring-opening of dihydroisoxazoles have demonstrated the potential for enzymatic approaches to provide highly selective transformations under mild conditions.

The biocatalytic approach offers exceptional stereoselectivity and operates under physiological conditions. Scale-up studies have shown that these enzymatic reactions can be conducted on preparative scales with maintained selectivity and efficiency.

Regioselective Synthetic Strategies

The control of regioselectivity in dihydroisoxazole synthesis represents a fundamental challenge that has been addressed through various strategic approaches and mechanistic understanding.

Electronic Control Strategies

The regioselectivity of dihydroisoxazole formation is strongly influenced by the electronic properties of both the dipole and dipolarophile components [6]. Electron-rich α-nitroketones generally provide better yields and selectivity compared to electron-deficient analogues. The position of substituents on aromatic rings also plays a crucial role, with ortho-substitution patterns often providing enhanced selectivity.

Systematic studies have revealed that 4,5-disubstituted isoxazoles can be obtained with high regioselectivity under basic conditions, while 3,4-disubstituted products are favored in the presence of Lewis acid catalysts such as boron trifluoride etherate [6]. This switchable regioselectivity provides valuable synthetic flexibility for accessing different substitution patterns.

Substrate Design Approaches

Steric considerations play an equally important role in determining regioselectivity. Substrates bearing sterically demanding groups at specific positions can effectively bias the cycloaddition toward desired regioisomers. This approach has been successfully employed in the synthesis of complex natural product analogues and pharmaceutical intermediates.

Catalyst-Controlled Selectivity

The use of appropriate catalysts can provide powerful control over regioselectivity in dihydroisoxazole synthesis [17]. Vinylphosphonates bearing leaving groups in specific positions (α or β) enable highly regioselective [3+2] cycloaddition reactions, yielding 3,5-disubstituted and 3,4-disubstituted isoxazoles in 47-80% and 63-75% yields, respectively.

The catalyst-controlled approach offers the advantage of being able to access different regioisomers from the same starting materials simply by changing the catalyst or reaction conditions. This flexibility is particularly valuable in medicinal chemistry applications where structure-activity relationships require access to multiple regioisomers.

Scale-up Considerations

The translation of laboratory-scale dihydroisoxazole synthesis to industrial production requires careful consideration of multiple factors including heat transfer, safety, economics, and environmental impact.

Heat Transfer Challenges

The exothermic nature of many dihydroisoxazole-forming reactions presents significant challenges during scale-up [16]. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate efficient heat removal, while industrial-scale processes require specialized heat exchangers and controlled addition protocols to manage heat generation.

Temperature control becomes particularly critical for reactions involving reactive intermediates such as nitrile oxides, which can decompose at elevated temperatures. The implementation of continuous addition protocols and external cooling systems is essential for maintaining reaction selectivity and safety during large-scale production.

Safety and Environmental Considerations

The scale-up of halogenation reactions requires particular attention to safety protocols due to the corrosive nature of many halogenating reagents [18]. The use of large quantities of reagents such as NBS necessitates appropriate containment systems and emergency response procedures. Environmental considerations include the treatment and disposal of halogenated waste streams and the recovery of valuable solvents.

Recent developments in green chemistry approaches offer promising solutions for addressing these challenges. The implementation of solvent-free conditions, aqueous reaction media, and recyclable catalysts can significantly reduce the environmental impact of large-scale dihydroisoxazole production.

Economic Optimization

The economic viability of industrial dihydroisoxazole synthesis depends critically on raw material costs, energy consumption, and waste minimization [19]. Transition metal-catalyzed approaches, while offering excellent selectivity, may face economic challenges due to high catalyst costs and potential metal contamination issues.

The development of efficient purification methods represents another key consideration for industrial implementation. While chromatographic purification is feasible at laboratory scale, industrial processes typically rely on crystallization, distillation, or extraction methods that can be more readily scaled.

Process Development Strategies

Successful scale-up requires systematic process development using Design of Experiments (DoE) methodologies to optimize multiple variables simultaneously [20]. Critical parameters include reaction temperature, concentration, mixing efficiency, and residence time distribution. Pilot plant studies are essential for validating heat and mass transfer models and identifying potential scale-up issues before full commercial implementation.

The implementation of Process Analytical Technology (PAT) enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield during large-scale production. In-line monitoring of key reaction intermediates and products provides valuable feedback for process optimization and troubleshooting.

Quality Control and Regulatory Considerations

Industrial production of pharmaceutical intermediates such as dihydroisoxazoles requires robust quality control systems to ensure consistent product specifications [10]. This includes the development of validated analytical methods for impurity profiling, stability testing, and batch release testing.

Regulatory compliance becomes increasingly important as these compounds move toward pharmaceutical applications. The implementation of Good Manufacturing Practice (GMP) guidelines and appropriate documentation systems is essential for supporting regulatory submissions and ensuring product quality throughout the manufacturing process.